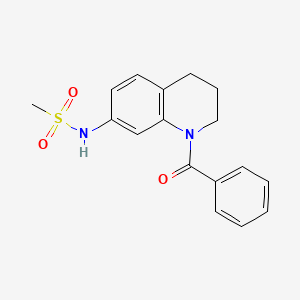![molecular formula C22H23N3O4 B6562458 N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091111-63-5](/img/structure/B6562458.png)
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (NCP-MOM) is an organic compound belonging to the class of oxanamides. It is a white crystalline solid that is soluble in a variety of organic solvents. NCP-MOM has been used in a number of scientific research applications due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been used in a variety of scientific research applications. It has been used in the synthesis of new heterocyclic compounds, such as 2-cyano-3-methyl-4-phenyl-5-thiazolines. It has also been used in the synthesis of new polymers, such as poly(2-cyano-3-methyl-4-phenyl-5-thiazoline-6-thione). In addition, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been used as a catalyst in the synthesis of poly(2-cyano-3-methyl-4-phenyl-5-thiazoline-6-thione) and other polymers.
Mecanismo De Acción
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide acts as a catalyst in the synthesis of polymers. It acts as a Lewis acid, which facilitates the formation of a covalent bond between the monomers of the polymer. This helps to increase the rate of polymerization, resulting in a faster synthesis time.
Biochemical and Physiological Effects
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and anti-tumor activities. In addition, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has a number of advantages and limitations for lab experiments. One of the advantages of using N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is that it is a relatively inexpensive reagent, making it an attractive option for researchers. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is relatively easy to synthesize, making it a convenient reagent for lab experiments.
However, there are also some limitations to using N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide. It is not soluble in water, which can limit its use in certain experiments. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can be toxic if inhaled or ingested, and should be handled with caution.
Direcciones Futuras
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has the potential to be used in a variety of future applications. For example, it could be used to synthesize new polymers with unique properties. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-tumor activities. Finally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide could be used to develop new materials with improved properties, such as increased strength and durability.
Métodos De Síntesis
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can be synthesized by reacting 4-methoxy-2-methoxyphenylacetone with cyanophenylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF). The product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-9-5-3-7-17(19)22(10-12-29-13-11-22)15-24-20(26)21(27)25-18-8-4-2-6-16(18)14-23/h2-9H,10-13,15H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSOHLRVWZJTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562379.png)


![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562398.png)
![1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B6562408.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562416.png)
![N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6562425.png)
![N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6562426.png)
![N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562437.png)
![N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562447.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562454.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562466.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562470.png)
![N'-(2-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562477.png)